Isobauerenyl acetate

Description

Contextualization within Natural Product Chemistry

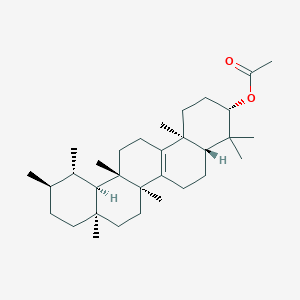

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. Isobauerenyl acetate (B1210297), with its complex steroidal backbone, is a characteristic example of a triterpenoid (B12794562), a large and diverse class of natural products. Its chemical formula is C32H52O2, and its molecular weight is 468.8 g/mol . vulcanchem.com The systematic IUPAC name for this compound is [(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-yl] acetate. vulcanchem.com

Triterpenoids are synthesized in plants through the cyclization of squalene (B77637) and are known for their wide range of biological activities. The study of compounds like isobauerenyl acetate contributes to our understanding of the vast chemical diversity found in nature and provides templates for the development of new molecules with potential applications.

Significance of Triterpenoid Research in Phytochemistry

Phytochemistry, the study of the chemistry of plants, heavily relies on the analysis of secondary metabolites like triterpenoids to understand plant physiology, ecology, and taxonomy. Triterpenoids are not only crucial for the plant's defense mechanisms but also serve as valuable markers for chemotaxonomy, the classification of plants based on their chemical constituents. researchgate.net

The presence and structural variations of triterpenoids, including their acetate esters like this compound, can be specific to certain plant families, genera, or even species. core.ac.uk For instance, triterpenyl acetates are recognized as significant biomarkers for the Asteraceae family. researchgate.netcore.ac.uk The investigation of these compounds aids in understanding the evolutionary relationships between plants and their adaptation to various environments. core.ac.uk Furthermore, the diverse biological activities exhibited by triterpenoids, such as anti-inflammatory, and anticancer properties, make them a focal point of phytochemical research for potential therapeutic applications. nih.govmdpi.com

Overview of Current Research Trajectories for this compound

Current research on this compound is primarily focused on its isolation from new natural sources and its application as a chemotaxonomic marker. Studies have successfully isolated this compound from a variety of plant species, expanding our knowledge of its distribution in the plant kingdom.

One significant area of research involves the identification of triterpenyl acetates in soil and sediment samples to reconstruct past vegetation and land use. core.ac.ukmdpi.com Because these compounds can be specific to certain plant families like Asteraceae, their presence in geological records provides valuable insights for paleoenvironmental studies. core.ac.uk

Future research may explore the potential biological activities of this compound more deeply. While many triterpenoids are known for their pharmacological properties, the specific bioactivities of this compound remain a relatively underexplored area. Further investigation into its potential medicinal applications could open new avenues for drug discovery and development.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C32H52O2 vulcanchem.com |

| Molecular Weight | 468.8 g/mol vulcanchem.com |

| IUPAC Name | [(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-yl] acetate vulcanchem.com |

| CAS Number | 18541-62-3 vulcanchem.com |

| Class | Triterpenoid nih.gov |

| Super Class | Organic acids and derivatives naturalproducts.net |

Natural Occurrences

This compound has been identified in a diverse range of plant species, often alongside other triterpenoids. Its presence is particularly noted in the Asteraceae family.

| Plant Species | Family |

| Atractylis aristata | Asteraceae univ-ouargla.dz |

| Centaurea aspera | Asteraceae researchgate.net |

| Euphorbia fischeriana | Euphorbiaceae researchgate.netaensiweb.net |

| Forsythia suspensa | Oleaceae knapsackfamily.com |

| Helietta longifoliata | Rutaceae univ-ouargla.dz |

| Ixeris chinensis | Asteraceae vulcanchem.com |

| Launaea acanthoclada | Asteraceae mdpi.com |

| Picris hieracioides | Asteraceae vulcanchem.comcore.ac.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18541-62-3 |

|---|---|

Molecular Formula |

C32H52O2 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

[(3S,4aR,6aS,6bS,8aR,11R,12S,12aR,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h20-21,25-27H,10-19H2,1-9H3/t20-,21+,25+,26+,27-,29-,30-,31-,32+/m1/s1 |

InChI Key |

GXGXUGKOSZFXNS-AULXUAOGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C4=C(CC[C@]3([C@@H]2[C@H]1C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)OC(=O)C)C)C)C |

Canonical SMILES |

CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)OC(=O)C)C)C)C |

Origin of Product |

United States |

Occurrence and Distribution of Isobauerenyl Acetate in Biological Systems

Botanical Sources and Phytogeographical Delineation

The distribution of isobauerenyl acetate (B1210297) is notable across several plant families, indicating a widespread but specific biosynthetic pathway.

Isobauerenyl acetate has been successfully isolated from the dried roots of Euphorbia fischeriana. researchgate.netnih.govaensiweb.net In one study, researchers utilized column chromatography with silica (B1680970) gel to separate the chemical constituents of an ethanol (B145695) extract of the plant's roots. nih.gov Through spectral analysis and chemical evidence, this compound was identified as one of the components. nih.gov This was reportedly the first time this compound, along with others like beta-amyrin (B1666858) acetate and 24-methylenecycloartenone, had been isolated from this particular plant species. researchgate.netnih.gov

The roots of Launaea acanthoclada, a plant found in South-East Algeria, have also been identified as a source of this compound. mdpi.com A chemical investigation of the diethyl ether soluble part of a hydroalcoholic extract of the roots led to the isolation of twelve oxygenated terpenoid compounds. mdpi.com Among these was a compound closely related to this compound, identified through spectroscopic methods including NMR. mdpi.com The presence of this bauerane-type triterpenoid (B12794562) contributes to the known chemical profile of the Launaea genus, which already included lupane, oleane, ursane, and taraxastane (B1252269) skeletons. mdpi.comresearchgate.net

While a comprehensive analysis of various tissues of the olive tree (Olea europaea) identified a wide array of nonsteroidal triterpenoids, the presence of this compound itself is not explicitly confirmed in the provided research. nih.govresearchgate.net The studies highlight the abundance of other triterpenoids like oleanolic acid, maslinic acid, uvaol, and erythrodiol (B191199) in different parts of the olive tree, including leaves, fruits, and by-products. nih.govacs.orgresearchgate.netmdpi.com These compounds belong to various skeletons such as oleanane, ursane, and lupane. nih.gov Although triterpenyl acetates have been noted in environmental samples, the specific detection of this compound in Olea europaea requires further direct evidence.

This compound has been identified as a chemical constituent of the fruits of Forsythia suspensa. tiprpress.comd-nb.info In a study focused on the chemical components of the fruit, this compound was isolated and identified alongside other compounds such as acetyloleanolic acid and β-amyrin acetate. tiprpress.com Its presence has also been noted in phytochemical databases listing the metabolites of Forsythia suspensa. naturalproducts.netknapsackfamily.comknapsackfamily.com

Ecological and Environmental Presence in Geo-Systems

Beyond its botanical origins, this compound and related compounds are found in various environmental matrices, providing insights into organic matter sources and diagenetic processes.

Triterpenyl acetates, including this compound, have been detected in soil and peat matrices. mdpi.comuniv-tours.fr These compounds are considered valuable biomarkers for tracing the input of higher plants into sediments. researchgate.net Studies of peat bogs have revealed the presence of a variety of triterpenyl acetates with oleanane, ursane, friedelane, and isobauerane skeletons. mdpi.com The occurrence of these acetates can be linked to specific vegetation, such as Asteraceae. ogeochem.jp While alcohols are typically the dominant form of triterpenoids in fresh plant material, the corresponding acetates are found in much lower concentrations. mdpi.comresearchgate.net Their presence and relative abundance in soil and peat can be influenced by environmental conditions and diagenetic processes, such as the availability of acetate from microbial activity like methanogenesis. mdpi.comresearchgate.netdntb.gov.uanih.gov

Data Tables

Table 1: Botanical Sources of this compound

| Plant Species | Part(s) of Plant | Reference(s) |

| Euphorbia fischeriana | Roots | researchgate.netnih.gov |

| Launaea acanthoclada | Roots | mdpi.com |

| Forsythia suspensa | Fruits | tiprpress.comknapsackfamily.com |

Potential as Palaeoenvironmental Biomarkers

The chemical stability of this compound allows it to persist in soils and sediments for thousands of years, making it a valuable palaeoenvironmental biomarker. researchgate.net Molecular biomarkers, or "chemical fossils," provide insights into past ecosystems, vegetation, and land use. researchgate.net The detection of specific plant-derived compounds like this compound in sediment cores enables scientists to reconstruct historical flora, even when physical plant remains are absent. mdpi.com

A notable application of this compound as a biomarker comes from studies of sedimentary archives in the Po Plain of Northern Italy. In sediment layers corresponding to the Bronze Age, researchers detected a suite of pentacyclic triterpenyl acetates, including this compound, bauerenyl acetate, and pichierenyl acetate. mdpi.com The presence of this specific combination of compounds was linked to the local growth of Picris hieracioides (hawkweed oxtongue), a known producer of these acetates. researchgate.netmdpi.com This finding allowed for a detailed reconstruction of the local environment, indicating the presence of open, disturbed habitats where such Asteraceae species thrive. researchgate.netmdpi.com

Similarly, analyses of soils in the French Massif Central have identified this compound as part of a molecular signature for grasslands dominated by Asteraceae. core.ac.ukuniv-tours.fr Its presence in soil profiles, alongside other triterpenyl acetates, helps distinguish past land uses, such as ancient grasslands that were later converted to forests. core.ac.uk The persistence of these biomarkers in the soil, long after the original vegetation has disappeared, provides a chemical record of ecological succession. core.ac.uk The restricted number of known plant sources for many triterpenyl acetates, including this compound, enhances their potential for tracking past vegetation changes in palaeoenvironmental studies. researchgate.net

The table below summarizes findings from a palaeoenvironmental study where this compound was detected.

| Palaeoenvironmental Study Location | Geological Archive | Associated Compounds Detected | Inferred Vegetation/Environmental Condition | Citation |

|---|---|---|---|---|

| Po Plain, Italy | Sediments (Bronze Age) | Bauerenyl acetate, Pichierenyl acetate, Isopichierenyl acetate | Presence of Picris hieracioides (Asteraceae) | mdpi.com |

| French Massif Central, France | Soil | Bauerenyl acetate, Lupeyl acetate, Taraxasteryl acetate | Grassland signature (Asteraceae presence) | core.ac.uk |

Chemotaxonomic Implications for Plant Families (e.g., Asteraceae)

Chemotaxonomy utilizes the distribution of chemical compounds among organisms to understand their evolutionary relationships. This compound and related triterpenoids have proven to be useful, albeit complex, chemotaxonomic markers. researchgate.net

Initially, many triterpenyl acetates, including this compound, were considered specific markers for the Asteraceae (sunflower) family, one of the largest and most diverse families of flowering plants. researchgate.netcore.ac.uk Indeed, this compound has been isolated from several species within this family, such as Picris hieracioides, Ixeris chinensis, and Launaea acanthoclada. vulcanchem.commdpi.comnaturalproducts.net The presence of a specific array of these compounds can sometimes point to particular tribes or even genera within Asteraceae. mdpi.com For example, the co-occurrence of bauerenyl, pichierenyl, and isobauerenyl acetates is strongly indicative of Picris hieracioides. mdpi.com

However, further research has revealed a more complex picture. This compound has also been identified in plants outside of the Asteraceae family. Notably, it has been isolated from Euphorbia fischeriana, a member of the Euphorbiaceae family. researchgate.netresearchgate.net This discovery complicates its use as an exclusive marker for Asteraceae and highlights the phenomenon of convergent evolution, where unrelated species independently evolve the capacity to synthesize similar compounds.

Therefore, while the presence of this compound can suggest the presence of Asteraceae, particularly in palaeoenvironmental contexts where this family is common in open landscapes, it is not an unambiguous identifier. researchgate.net Its chemotaxonomic significance is greatest when considered as part of a broader chemical profile, alongside other related compounds. The unique combination of triterpenoids within a plant remains a powerful tool for chemical fingerprinting and classification. researchgate.net

The table below details the known plant sources of this compound.

| Compound | Plant Species | Family | Citation |

|---|---|---|---|

| This compound | Picris hieracioides | Asteraceae | researchgate.netvulcanchem.com |

| This compound | Ixeris chinensis | Asteraceae | vulcanchem.com |

| This compound | Launaea acanthoclada | Asteraceae | mdpi.com |

| This compound | Euphorbia fischeriana | Euphorbiaceae | researchgate.netresearchgate.net |

Biosynthesis of Isobauerenyl Acetate

Elucidation of Proposed Biosynthetic Pathways

The biosynthesis of triterpenoids, including isobauerenyl acetate (B1210297), follows a well-established metabolic route originating from simple carbon precursors.

The fundamental building blocks for isobauerenyl acetate are synthesized via the mevalonate (B85504) (MVA) pathway, also known as the acetate/mevalonate or isoprenoid pathway. wikipedia.orgslideshare.netontosight.ai This essential metabolic route is present in eukaryotes, archaea, and some bacteria. wikipedia.org The MVA pathway is responsible for producing the five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgresearchgate.net These C5 units are the universal building blocks for all isoprenoids, a vast class of over 30,000 biomolecules. wikipedia.org Triterpenoids are specifically biosynthesized via the MVA pathway located in the cytoplasm. frontiersin.org

The sole carbon feedstock for the mevalonate pathway is acetyl-coenzyme A (acetyl-CoA). wikipedia.orgwikipedia.org The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. wikipedia.orgnih.gov A subsequent condensation with a third acetyl-CoA molecule yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov These initial steps, collectively known as the upper mevalonate pathway, establish the carbon framework derived directly from acetate. wikipedia.org The subsequent reduction of HMG-CoA to mevalonate is a critical rate-limiting step in the pathway. wikipedia.org Therefore, the availability of acetyl-CoA in the cytoplasm is fundamental for the production of triterpenoids. acs.orgresearchgate.netmdpi.com The entire biosynthetic process for triterpenoids begins with acetyl-CoA, which is catalytically converted through a series of enzymatic reactions into the final complex structures. mdpi.comnih.gov

Enzymatic Mechanisms Governing Triterpenoid (B12794562) Biosynthesis and Acetylation

The conversion of simple precursors into the complex, polycyclic structure of this compound is governed by a series of highly specific enzymatic reactions.

Following the synthesis of IPP and DMAPP, these C5 units are sequentially condensed to form the C30 linear hydrocarbon, squalene (B77637). In eukaryotes, squalene is first oxidized to 2,3-oxidosqualene (B107256). researchgate.netoup.com The cyclization of 2,3-oxidosqualene is the first major diversifying step in triterpenoid biosynthesis and represents a critical branch point from primary sterol metabolism. frontiersin.orgpnas.orgfrontiersin.org This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. researchgate.netpnas.org

These enzymes orchestrate a remarkable cascade of cation-pi cyclizations and rearrangements of the linear 2,3-oxidosqualene substrate within the enzyme's active site, leading to the formation of various tetracyclic and pentacyclic triterpene skeletons. researchgate.netrsc.orgnih.gov The specific folding of the substrate within the cyclase determines the final ring structure. nih.gov The generation of the bauerenol (B1667763) skeleton, the precursor to this compound, is a result of one such specific cyclization cascade. The diversity of over 200 different triterpene skeletons is a testament to the catalytic variability of these enzymes. rsc.org

Table 1: Key Enzyme Classes in Triterpenoid Backbone Formation

| Enzyme Class | Precursor | Product | Function |

| Acetoacetyl-CoA thiolase | 2x Acetyl-CoA | Acetoacetyl-CoA | Initiates the mevalonate pathway by condensing two acetyl-CoA molecules. wikipedia.orgnih.gov |

| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA | Forms HMG-CoA, the substrate for the rate-limiting step. wikipedia.orgnih.gov |

| HMG-CoA reductase | HMG-CoA | Mevalonate | Catalyzes the rate-limiting reduction step in the MVA pathway. wikipedia.org |

| Squalene synthase | Farnesyl pyrophosphate (FPP) | Squalene | Dimerizes two C15 FPP molecules to form the C30 squalene backbone. researchgate.net |

| Squalene epoxidase | Squalene | 2,3-Oxidosqualene | Oxidizes squalene to prepare it for cyclization. researchgate.netresearchgate.net |

| Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Triterpene Skeletons (e.g., Bauerenol) | Catalyzes the intricate cyclization of the linear precursor into diverse polycyclic scaffolds. pnas.orgnih.gov |

Once the core triterpene skeleton (in this case, isobauerenol) is formed, it undergoes a variety of structural modifications, often referred to as "decorations." frontiersin.org These modifications, which include oxidation, glycosylation, and acylation, contribute to the vast structural diversity of triterpenoids. frontiersin.orgnih.govresearchgate.net The final step in the biosynthesis of this compound is the attachment of an acetyl group to the bauerenol backbone.

This acetylation reaction is catalyzed by a class of enzymes known as acyltransferases. nih.govresearchgate.net Specifically, members of the BAHD family of acyltransferases are known to be involved in the acylation of various plant secondary metabolites, including triterpenoids. researchgate.netfrontiersin.org These enzymes typically use an activated acyl donor, such as acetyl-CoA, to transfer the acyl group to a specific hydroxyl position on the acceptor molecule (the triterpene scaffold). researchgate.net This final enzymatic step converts the triterpenoid alcohol, isobauerenol (B1672216), into its corresponding ester, this compound.

Methodologies for Investigating Biosynthetic Routes

The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of modern molecular and analytical techniques. oup.com The study of these pathways is crucial for understanding plant biochemistry and for potential biotechnological applications. researchgate.net

Integrated "omics" approaches are central to this research. nih.gov

Genomics and Transcriptomics: Sequencing the genome or transcriptome of a plant that produces a target compound allows for the identification of candidate genes encoding biosynthetic enzymes. nih.govmdpi.com By comparing gene expression levels in different tissues or under different conditions, researchers can pinpoint genes (e.g., for OSCs and acyltransferases) that are co-expressed with the accumulation of the compound. nih.govmdpi.com

Metabolomics: Advanced analytical techniques, such as mass spectrometry, are used to profile the full range of metabolites in an organism. mdpi.com This allows for the identification of the target compound and potential biosynthetic intermediates, and correlating their presence with gene expression data. mdpi.com

Heterologous Expression: A powerful method for confirming enzyme function involves expressing candidate genes in a host organism that does not naturally produce the compound, such as yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. oup.comnih.gov If the host organism subsequently produces the expected triterpene or its derivatives, it confirms the function of the introduced enzyme. nih.gov

Gene Silencing: Techniques like virus-induced gene silencing (VIGS) can be used to "turn off" a specific gene in the native plant. nih.gov If silencing a candidate gene leads to a decrease or absence of the final product, it provides strong evidence for that gene's role in the biosynthetic pathway. nih.gov

Table 2: Modern Methodologies for Elucidating Triterpenoid Biosynthesis

| Methodology | Application | Key Findings/Purpose |

| Transcriptomics | Analysis of gene expression (RNA) in producer organisms. | Identifies candidate genes (OSCs, P450s, acyltransferases) by correlating their expression with compound accumulation. nih.govmdpi.com |

| Metabolomics | Comprehensive analysis of small molecules in a biological sample. | Detects pathway intermediates and final products; helps establish links between genes and metabolites. mdpi.com |

| Heterologous Expression | Introduction of candidate genes into a different host (e.g., yeast). | Functionally characterizes enzymes by observing the new compounds produced by the engineered host. oup.comnih.gov |

| Gene Silencing (e.g., VIGS) | Targeted suppression of a specific gene's expression in the native plant. | Confirms a gene's role in the pathway by observing the resulting change in the metabolic profile. nih.gov |

Isotopic Labeling Techniques for In Planta Pathway Elucidation (e.g., ¹³C-Acetate)

Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursor molecules into complex natural products like this compound directly within a living plant (in planta). researchgate.net This method involves feeding the plant or cell culture with a precursor compound enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). By analyzing the distribution of the isotope in the final isolated compound, researchers can confirm the biosynthetic pathway and identify the origin of each part of the molecule. pnas.orgbiorxiv.org

For triterpenoids, the biosynthesis of the precursor 2,3-oxidosqualene occurs via the mevalonate (MVA) pathway, which starts with acetyl-CoA. mdpi.com Therefore, ¹³C-labeled acetate is a common and effective precursor for these studies. When [¹³C]acetate is supplied to a plant system, the labeled carbon atoms are incorporated into isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids. mdpi.com Subsequent analysis, typically using Nuclear Magnetic Resonance (NMR) spectroscopy, reveals the specific positions of the ¹³C atoms in the isobauerenol skeleton, confirming its origin from the MVA pathway. pnas.org

Research on triterpenoid biosynthesis in the latex of Euphorbia lathyris demonstrated that triterpenes are exclusively synthesized via the MVA pathway. mdpi.comresearchgate.net Similarly, studies in Catharanthus roseus cell cultures using ¹³C-labeled precursors definitively showed the flow of carbon from the early stages of the pathway to the final terpene structures. pnas.org While direct isotopic labeling studies exclusively targeting this compound are not widely documented, the principles established from research on structurally similar pentacyclic triterpenes are applicable. These studies confirm that the isobauerenol core is derived from the cyclization of 2,3-oxidosqualene and that the acetate moiety is derived from an activated form of acetate, namely acetyl-CoA. nih.govresearchgate.net

| Precursor | Isotope | Plant / System | Analyzed Compounds | Key Finding | Reference |

| Glucose | ¹³C | Euphorbia lathyris | Latex Triterpenes | Triterpenes are synthesized exclusively via the MVA pathway. | mdpi.com |

| Deoxy-d-xylulose | ¹³C | Catharanthus roseus | Phytosterols, Carotenoids | Demonstrated the operation of the non-mevalonate (MEP) pathway for plastidial isoprenoids and minor crossover to cytosolic phytosterols. | pnas.org |

| Acetate | ¹³C | Marine Organisms | Mariline B (Triterpenoid) | Confirmed the origin of the hydroxyethyl (B10761427) side chain from acetate. | thieme-connect.com |

| Tryptamine | ²H (Deuterium) | Catharanthus roseus | Monoterpene Indole Alkaloids | Tracked the rate of synthesis and transport of complex alkaloids in single cells over time. | biorxiv.org |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals in isobauerenyl acetate (B1210297) can be achieved.

Unambiguous Assignment of ¹H NMR Chemical Shifts

Detailed ¹H NMR data for isobauerenyl acetate provides information on the chemical environment of each proton in the molecule. The spectrum is characterized by a series of signals corresponding to the methyl, methylene, and methine protons of the pentacyclic triterpenoid (B12794562) core, as well as the distinctive signals for the acetate group.

A key signal is the methine proton at the C-3 position, which is shifted downfield due to the deshielding effect of the adjacent acetate group. The olefinic proton signal reveals the position of the double bond within the bauerane skeleton. The upfield region of the spectrum typically contains a complex series of overlapping multiplets from the numerous CH₂ and CH groups of the fused ring system, along with sharp singlets corresponding to the eight methyl groups. The characteristic singlet for the acetyl methyl protons is also readily identifiable.

Specific, experimentally-derived chemical shift and coupling constant data for this compound are not available in the cited literature.

Comprehensive Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their hybridization and chemical environment. For this compound, the spectrum would display 32 distinct signals.

Notable resonances include the carbonyl carbon of the acetate group, typically found in the δ 170-171 ppm region, and the carbon of the acetate's methyl group around δ 21 ppm. The C-3 carbon, bonded to the acetate's oxygen, shows a characteristic downfield shift. The two sp² hybridized carbons of the double bond are observed in the olefinic region of the spectrum (typically δ 120-145 ppm). The remaining signals for the quaternary, methine, methylene, and methyl carbons of the triterpenoid skeleton are found in the aliphatic region.

A comprehensive data table of ¹³C NMR chemical shifts for this compound is not available in the cited literature.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. By analyzing cross-peaks in the COSY spectrum, it is possible to trace the connections between adjacent protons, helping to piece together the spin systems within the individual rings of the triterpenoid structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is vital for connecting the different spin systems identified by COSY. It is particularly useful for identifying connections across quaternary carbons (which have no attached protons) and for confirming the placement of the acetate group by showing a correlation between the C-3 proton and the acetate's carbonyl carbon. Detailed analysis of 2D-NMR experiments is a standard procedure for the full assignment of proton and carbon resonances in bauerane-type compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound (C₃₂H₅₂O₂). The experimentally measured mass would be compared to the theoretical mass calculated for this formula to confirm the elemental composition with a high degree of confidence. For instance, HRESIMS analysis of related bauerane structures typically shows a sodium adduct ion [M+Na]⁺, which is used to establish the molecular formula.

Electron Ionization Mass Spectrometry (EIMS) for Diagnostic Fragments

In Electron Ionization Mass Spectrometry (EIMS), the molecule is fragmented in a reproducible manner, creating a unique fingerprint that can aid in structural identification. For triterpenoid acetates, several characteristic fragmentation pathways are observed.

A common fragmentation is the loss of the acetyl group as acetic acid (60 Da) from the molecular ion, resulting in a significant [M-60]⁺ peak. Another typical fragmentation involves the loss of a methyl group (15 Da), leading to an [M-15]⁺ ion. A key fragmentation pattern for many pentacyclic triterpenoids, including those with a bauerane-type skeleton, is a retro-Diels-Alder (rDA) reaction in the C-ring. This cleavage provides diagnostic fragment ions that are characteristic of the specific triterpenoid skeleton and can help differentiate between isomers. The specific masses of the fragments resulting from the rDA cleavage depend on the location of the double bond within the ring system.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental for the isolation, identification, and quantification of this compound from complex natural extracts or synthetic reaction mixtures. The choice of method depends on the compound's volatility, polarity, and the analytical objective, whether it is for preparative isolation or precise quantitative analysis.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov As a triterpenoid acetate, this compound possesses sufficient volatility, particularly after extraction into a suitable solvent, to be amenable to GC-MS analysis. This method is widely used for the phytochemical profiling of plant extracts. innovareacademics.inplantsjournal.com

The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or polymer stationary phase coated on the inside of a capillary column. plantsjournal.com The identification of compounds is then performed by the mass spectrometer, which fragments the eluted molecules into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint. Identification is confirmed by comparing the obtained mass spectrum and retention time with those of reference standards or by matching the spectra with established databases like the National Institute of Standards and Technology (NIST) library. innovareacademics.in

In a typical GC-MS analysis of a plant extract containing triterpenoids, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5), is often employed. plantsjournal.com The oven temperature is programmed to start at a lower temperature and gradually increase to elute compounds over a wide range of boiling points. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. plantsjournal.com While specific retention times for this compound are not widely published, they would be determined by its molecular weight and polarity relative to other constituents in the analyzed sample.

Table 1: Representative GC-MS Analytical Parameters for Triterpenoid Acetates

| Parameter | Value/Description |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Oven Program | Initial 100 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-600 amu |

| Identification | Comparison of mass spectra and retention indices with library data (NIST) |

For triterpenoids that may be thermally labile or non-volatile, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. xjtu.edu.cn HPLC separates compounds based on their interactions with a solid stationary phase (packed in a column) and a liquid mobile phase. d-nb.info A significant challenge in the HPLC analysis of triterpenoids like this compound is their lack of strong chromophores, which results in poor sensitivity with standard ultraviolet (UV) detectors. xjtu.edu.cnnih.gov Consequently, detection is often performed at low wavelengths, such as 205-210 nm, which requires high-purity solvents to minimize baseline noise. nih.gov

To overcome these detection limits, HPLC systems can be coupled with more universal detectors, such as a Charged Aerosol Detector (CAD) or a mass spectrometer (MS). thermofisher.com LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an invaluable tool for analyzing complex mixtures. rsc.org

Reversed-phase HPLC is the most common mode for triterpenoid analysis. thermofisher.com In this setup, a non-polar stationary phase (e.g., C18 or C30) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities. For LC-MS applications, volatile buffers or modifiers like formic acid or acetic acid are often added to the mobile phase to improve ionization efficiency. sielc.comgoogle.com

Table 2: Example HPLC Method for the Analysis of Triterpenoids

| Parameter | Value/Description |

| Instrument | High-Performance Liquid Chromatograph with PDA or MS Detector |

| Column | Acclaim™ C30, 5 µm, 250 x 4.6 mm thermofisher.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (75:25, v/v) thermofisher.com |

| Gradient | 60% B to 100% B over 40 minutes |

| Flow Rate | 1.0 mL/min thermofisher.com |

| Column Temp | 30 °C thermofisher.com |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or Mass Spectrometry (ESI, positive ion mode) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures, assessment of compound purity, and monitoring the progress of chemical reactions. blogspot.comsigmaaldrich.com It operates on the principle of adsorption chromatography, where separation occurs as a liquid mobile phase moves up a thin layer of a solid adsorbent (the stationary phase) by capillary action. khanacademy.orgwpmucdn.com

For the analysis of this compound and other triterpenoids, the stationary phase is typically silica (B1680970) gel coated on a glass, plastic, or aluminum plate. researchgate.netwvu.edu The mobile phase, or eluent, is a solvent or a mixture of solvents. A common solvent system for separating moderately non-polar compounds like triterpenoid acetates is a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). sigmaaldrich.comwvu.edu The ratio of these solvents is adjusted to achieve optimal separation.

After the mobile phase has moved up the plate, the separated compounds appear as spots. Since most triterpenoids are not visible under UV light, a visualization step is required. nih.gov This is typically achieved by spraying the plate with a corrosive or reactive reagent, followed by heating. Common visualization reagents for triterpenoids include Liebermann-Burchard reagent or an anisaldehyde-sulfuric acid solution, which produce distinct colors for different classes of compounds. researchgate.net The position of a compound is characterized by its retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Table 3: Typical TLC System for Triterpenoid Acetate Separation

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates researchgate.net |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2, v/v) wvu.edu |

| Application | Sample dissolved in a volatile solvent (e.g., chloroform) and spotted 1 cm from the bottom of the plate |

| Development | In a closed chamber saturated with mobile phase vapor until the solvent front is 1 cm from the top |

| Visualization | Spraying with Liebermann-Burchard reagent followed by gentle heating (~110 °C) for 5-10 minutes researchgate.net |

| Analysis | Calculation of Rƒ values and comparison with standards |

Chemical Synthesis and Derivatization Strategies

Synthetic Approaches for Isobauerenyl Acetate (B1210297) or Related Triterpenyl Acetates

The construction of the intricate pentacyclic framework of triterpenoids like isobauerenyl acetate from simple starting materials is a formidable challenge in organic chemistry.

Exploration of De Novo Total Synthesis Methodologies

De novo synthesis refers to the construction of complex molecules from simple, commercially available precursors, as opposed to modifying naturally sourced compounds. wikipedia.orgjyu.fi The total synthesis of triterpenoids is a significant endeavor due to the high number of stereocenters and the complex ring systems that must be assembled with precise control.

Historically, the biosynthesis of most triterpenes involves the cascade cyclization of the acyclic precursor, 2,3-oxidosqualene (B107256), to form the characteristic tetra- and pentacyclic skeletons. rsc.org This natural strategy has inspired chemists to develop biomimetic approaches in the laboratory. The conversion of 2,3-oxidosqualene into various cyclic triterpenes is considered one of the most complex enzymatic reactions, establishing multiple asymmetric centers in a single transformation. nih.govacs.org

While the total synthesis of this compound itself is not extensively documented in readily available literature, the principles are derived from the successful syntheses of related pentacyclic triterpenes like β-amyrin. These syntheses often involve intricate strategies to build the polycyclic system and install the necessary functional groups. For instance, the total synthesis of dl-β-amyrin has been achieved, showcasing the complexity of such undertakings. dntb.gov.ua These synthetic routes provide a foundation for potential future de novo syntheses of this compound and its isomers.

Semi-Synthetic Modifications and Preparation of Isobauerenyl Derivatives

Given the complexity and often low yields of total synthesis, semi-synthesis, which starts from abundant, naturally occurring triterpenoids, is a more practical and widely used approach to obtain this compound and its derivatives. mdpi.com

Acetylation of Triterpenoid (B12794562) Precursors

This compound can be readily prepared by the acetylation of its corresponding alcohol precursor, isobauerenol (B1672216). This reaction is a standard functional group transformation in organic chemistry. Typically, the acetylation is achieved by treating the triterpenoid alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP).

The enzyme-catalyzed acetylation of triterpenes is also a known biological process. For example, a novel triterpene acetyltransferase (LsTAT1) has been identified in lettuce, which is involved in the biosynthesis of various pentacyclic triterpene acetates from their free triterpene precursors using acetyl-CoA as the acyl donor. frontiersin.org Such enzymatic methods offer high selectivity and are part of the broader field of biocatalysis, which can also be applied in a laboratory setting for the synthesis of compounds like this compound. nih.gov

| Precursor | Acetylating Agent | Product | Reference |

| Isobauerenol | Acetic Anhydride/Pyridine | This compound | |

| Triterpenoid Alcohols | Acetyl-CoA (Enzymatic) | Triterpenyl Acetates | frontiersin.org |

| Cryptocaryolone | Ac2O/Py | Cryptocaryolone diacetate | nih.gov |

Other Functional Group Transformations to Alter this compound Structure

Beyond simple acetylation, the structure of this compound can be further modified through various functional group transformations to create a diverse range of derivatives. These modifications are crucial for studying how structural changes affect the biological properties of the molecule.

Common transformations include:

Deacetylation: The acetate group at C-3 can be removed (hydrolyzed) to yield the parent alcohol, isobauerenol.

Oxidation: The hydroxyl group of the precursor alcohol can be oxidized to a ketone before or after acetylation of other parts of the molecule.

Modifications of the Triterpene Skeleton: Reactions such as epoxidation of double bonds, followed by ring-opening, can introduce new functional groups and stereocenters. tandfonline.com Other transformations might involve cleavage of the rings or rearrangements under specific conditions. rsc.org

These synthetic modifications allow for the creation of libraries of related compounds, which are essential for medicinal chemistry and drug discovery efforts. For example, modifications of oleanolic acid, a related triterpenoid, have led to the synthesis of derivatives with enhanced biological activities. acs.orgrsc.org

Catalytic Systems in Esterification and Related Reactions

The efficiency and selectivity of esterification reactions, such as the acetylation of triterpenoid precursors, can be significantly enhanced by the use of catalysts.

Acid-Catalyzed Reactions for Ester Synthesis (e.g., using sulfuric acid or specific acid catalysts)

Acid catalysts are commonly employed to accelerate esterification reactions. In the context of triterpenoid chemistry, strong mineral acids like sulfuric acid (H₂SO₄) can be used to promote the reaction between a carboxylic acid (or its anhydride) and an alcohol. acs.org

For instance, acid-catalyzed esterification has been used in the modification of other complex natural products. tandfonline.com However, the use of strong acids must be carefully controlled, as they can sometimes lead to unwanted side reactions such as rearrangements or eliminations, particularly in complex molecules like triterpenoids. dntb.gov.ua

To overcome some of the limitations of homogeneous acid catalysts like sulfuric acid, solid acid catalysts have been developed. These include silica-supported sulfuric acid (H₂SO₄-SiO₂), which acts as a heterogeneous, reusable catalyst for various organic transformations, including esterification. researchgate.net Such catalysts are often milder and can offer improved selectivity. The acidic properties of sulfated-titania catalysts, for example, have been shown to be crucial for their catalytic activity in acetylation reactions. mdpi.com

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

| Sulfuric Acid (H₂SO₄) | Esterification | Alcohols, Carboxylic Acids | Homogeneous, strong acid catalyst. | acs.org |

| Silica-Supported Sulfuric Acid (H₂SO₄-SiO₂) | Esterification, Acetalation | Sugars, Alcohols | Heterogeneous, reusable, milder conditions. | researchgate.net |

| Sulfated-Titania | Acetylation | Glycerol, Acetic Acid | Solid acid catalyst, activity depends on acid site density. | mdpi.com |

Enzymatic Catalysis for Acetate Synthesis (e.g., using lipases or esterases)

The synthesis of acetate esters through enzymatic catalysis represents a green and highly selective alternative to traditional chemical methods. Lipases and esterases are the most prominent classes of enzymes employed for this purpose due to their ability to function in non-aqueous environments, their broad substrate specificity, and their high regio- and enantioselectivity. mdpi.comosti.gov While specific studies on the enzymatic synthesis of this compound are not extensively documented in publicly available research, the principles and methodologies can be inferred from the successful enzymatic acetylation of other structurally related triterpenoids and various alcohols. researchgate.netmdpi.com

Enzymatic acetylation reactions typically involve the transfer of an acetyl group from an acyl donor to the hydroxyl group of a substrate, in this case, isobauerenol. Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are hydrolases that can catalyze the reverse reaction of hydrolysis—esterification—in environments with low water activity. mdpi.comopenmicrobiologyjournal.com This versatility makes them ideal biocatalysts for synthesizing esters like this compound.

The general reaction for the enzymatic synthesis of this compound can be depicted as:

Isobauerenol + Acyl Donor ---(Lipase/Esterase)--> this compound + By-product

Commonly used acyl donors in these reactions include vinyl acetate, ethyl acetate, and acetic anhydride. nih.govscirp.org Vinyl acetate is often preferred as the by-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and resulting in higher yields. osti.gov

Several factors influence the efficiency of lipase- and esterase-catalyzed acetylations, including the choice of enzyme, solvent, temperature, and the molar ratio of substrates. Immobilized enzymes are frequently used to enhance stability, facilitate catalyst recovery, and enable continuous processing. mdpi.commdpi.com

Detailed Research Findings

Research on the enzymatic acetylation of other complex molecules provides a framework for the potential synthesis of this compound. For instance, the enzymatic synthesis of flavor esters, such as isoamyl acetate and neryl acetate, has been extensively studied and optimized. scirp.orgmdpi.com

In a study on the synthesis of neryl acetate, Novozyme 435, an immobilized lipase (B570770) from Candida antarctica, was used in a solvent-free system. scirp.org The reaction achieved a 91.6% conversion of nerol (B1678202) to neryl acetate under optimized conditions. scirp.org This demonstrates the high efficiency of lipase catalysis in the absence of organic solvents, which is an environmentally advantageous approach. scirp.org

Similarly, the enzymatic synthesis of isoamyl acetate has been achieved using immobilized lipase from Rhizomucor miehei. nih.gov The study highlighted the influence of substrate concentration and the nature of the organic solvent on the reaction yield. nih.gov Solvents with a high partition coefficient (log P > 3.0) were found to support high enzyme activity and conversion rates. nih.gov

Furthermore, research into the biosynthesis of triterpene acetates in plants like lettuce has identified specific acetyltransferases, such as LsTAT1, which are responsible for the acetylation of pentacyclic triterpenes like taraxasterol (B1681928) and ψ-taraxasterol. researchgate.netfrontiersin.orgresearchgate.net This enzyme utilizes acetyl-CoA as the acetyl donor. researchgate.netfrontiersin.org While not a lipase or esterase in the traditional sense for in-vitro synthesis, this discovery underscores the biological precedent for the specific acetylation of triterpenoid skeletons.

The following interactive data tables summarize typical conditions and results from studies on the enzymatic synthesis of various acetate esters, which can serve as a reference for the prospective synthesis of this compound.

Table 1: Examples of Lipase-Catalyzed Acetate Synthesis

| Substrate | Enzyme | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Nerol | Novozyme 435 | Ethyl acetate | Solvent-free | 52.7 | 2 | 91.6 | scirp.org |

| Isoamyl alcohol | Immobilized Rhizomucor miehei lipase | Acetic acid | n-Heptane | 40 | 24 | >80 | nih.gov |

| Racemic Citronellol | Candida rugosa lipase | Vinyl acetate | Hexanes | 35-40 | 0.5 | ~50 | protocols.io |

| Flavonoid Glycosides | Novozym 435 | Triacetin | Solvent-free | 50 | 72 | 100 | osti.gov |

| Cellulose | Aspergillus niger lipase A12 | - | DMSO/Paraformaldehyde | - | - | 7.87 (wt %) | nih.gov |

Table 2: Examples of Esterase-Catalyzed Acetate Synthesis

| Substrate | Enzyme | Acyl Donor/Reaction Type | Solvent | Temperature (°C) | pH | Product/Yield | Reference |

| cis-1,4-diacetoxy-2-cyclopentene | Recombinant pig liver esterase (ECS-PLE06) | Hydrolysis | Phosphate buffer | 50 | 7.5 | (1S,4R)-4-hydroxy-2-cyclopentenyl acetate (83-89% e.e.) | uni-rostock.de |

| p-nitrophenyl acetate | Bacillus licheniformis esterase | Hydrolysis | Tris buffer | - | 8.0 | p-nitrophenol | openmicrobiologyjournal.com |

| Octanol | Bacillus licheniformis esterase | Vinyl acetate | - | - | - | Octyl acetate | openmicrobiologyjournal.com |

Mechanistic Investigations and Biological Relevance in Planta

Physiological Role of Triterpenyl Acetates in Plant Systems

Triterpenyl acetates, including compounds like isobauerenyl acetate (B1210297), serve multifaceted physiological roles within plants. These functions are largely defensive, contributing to the plant's resilience against a variety of biotic and abiotic pressures. The addition of an acetyl group to a triterpene scaffold is a significant modification, often enhancing the compound's biological activity and ecological function. frontiersin.orgnih.gov

Triterpenoids are a major class of secondary metabolites that grant protective effects in the host plant against pathogens and pests. researchgate.net The acetylation of these compounds often enhances their defensive capabilities. frontiersin.org For instance, research has shown that triterpene acetates possess greater antifungal and antibacterial activities compared to their corresponding free triterpenes, suggesting that acetylation is a crucial step in chemical defense. frontiersin.org This makes them vital components in the plant's defense arsenal (B13267) against microbial invasion. nih.govnih.gov

Furthermore, plants can engage in more complex, multi-trophic interactions. When attacked by herbivores, many plants release a blend of herbivore-induced plant volatiles (HIPVs). oup.comwur.nl These volatile blends, which can include acetate-containing compounds, serve as signals to attract the natural enemies of the attacking herbivores, such as parasitic wasps or predatory mites. mdpi.comcore.ac.uk This indirect defense mechanism demonstrates the sophisticated ecological role that plant secondary metabolites, including triterpenyl acetates, play in their environment.

Table 1: Documented Ecological Roles of Triterpenoids and Their Acetylated Derivatives

| Compound Class | Ecological Role | Example Interaction | Reference |

|---|---|---|---|

| Triterpenyl Acetates | Antifungal / Antibacterial | Exhibit higher activity than free triterpenes, providing enhanced defense against microbial pathogens. | frontiersin.org |

| Triterpenoid (B12794562) Saponins | Herbivore Deterrence | Avenacins in oats (Avena sativa) protect against the fungal pathogen Gaeumannomyces graminis. Hederagenin cellobioside in Barbarea vulgaris deters specialist insects. | nih.govmdpi.com |

| Herbivore-Induced Plant Volatiles (HIPVs) | Indirect Defense | Attraction of carnivorous mites (Phytoseiulus persimilis) to lima bean plants infested with spider mites (Tetranychus urticae). | oup.com |

| Triterpenes (General) | General Defense | Contribute to the plant's protective arsenal against a broad range of pests and pathogens. | researchgate.netscispace.com |

Beyond direct biotic interactions, triterpenyl acetates are involved in responses to abiotic stress and contribute to plant adaptation. nih.gov These lipid-soluble compounds are components of the plant's cuticle, the waxy outer layer that provides a physical barrier against desiccation and physical damage. nih.govnih.gov The production of triterpenoids is often upregulated as part of a plant's broader stress response strategy. nih.govrjonco.com

The synthesis of these defensive compounds is frequently triggered by stress-related signaling molecules. Methyl jasmonate, a key plant hormone involved in mediating defense responses against herbivores and necrotrophic pathogens, has been shown to enhance the accumulation of various triterpene acetates in lettuce. frontiersin.org Acetic acid itself can prime the jasmonic acid (JA) signaling pathway, leading to a more robust and rapid defense response upon subsequent attack, which indicates a direct link between acetate metabolism and stress adaptation. frontiersin.org This priming effect enhances the plant's resilience, allowing it to better withstand environmental challenges. libretexts.org The fundamental building block of all terpenoids, isoprene, has also been shown to protect photosynthetic machinery against thermal and oxidative stress, highlighting the deep-rooted connection between this class of molecules and plant survival. biorxiv.org

Metabolic Flux and Regulatory Networks in Plant Metabolism

The synthesis of isobauerenyl acetate is deeply embedded within the plant's central metabolism. Understanding its production requires examining the pathways that supply its precursors and the regulatory networks that control its biosynthesis at the genetic and protein levels.

Triterpenoids, including the isobauerenol (B1672216) backbone of this compound, are synthesized via the mevalonate (B85504) (MVA) pathway, which occurs in the cytoplasm and endoplasmic reticulum. nih.govmdpi.comfrontiersin.org The starting point for the MVA pathway is acetyl-CoA, a critical metabolic intermediate that connects several primary metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. nih.govoup.com

The generation of acetyl-CoA is compartmentalized within the plant cell (plastids, mitochondria, cytosol, and peroxisomes), allowing for tight regulation of carbon flux into various biosynthetic routes. nih.govnih.gov The so-called "acetate pathway" refers to the activation of free acetate into acetyl-CoA by acetyl-CoA synthetase (ACS) and the subsequent carboxylation to malonyl-CoA, which is a key building block for both fatty acids and a variety of secondary metabolites. nih.govwikipedia.org This pathway provides an essential link between central carbon metabolism and the synthesis of specialized compounds like triterpenoids. slideshare.net Studies have shown that the availability of acetate and the efficiency of its conversion to acetyl-CoA can directly impact the production of downstream products, providing a mechanism for the plant to flexibly allocate carbon resources in response to developmental or environmental cues. nih.govfrontiersin.org

The advent of "omics" technologies has revolutionized the study of plant secondary metabolism. Transcriptomic and proteomic analyses have been instrumental in identifying the genes and enzymes involved in the biosynthesis of triterpenoids. researchgate.netmdpi.commdpi.comfrontiersin.org These studies consistently identify key enzyme families that are upregulated during triterpenoid production.

Integrated analyses combining metabolomics, transcriptomics, and proteomics have successfully identified candidate genes and proteins in various plants. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov For example, such approaches have pinpointed specific oxidosqualene cyclases (OSCs) responsible for creating the initial carbon skeleton, as well as the cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) that subsequently modify it. frontiersin.org Specific to acetylation, studies have identified acyltransferases (ACTs) that catalyze the final step of adding the acetyl group from acetyl-CoA to the triterpene alcohol. frontiersin.orgnih.gov These enzymes often belong to large families like the BAHD acyltransferases or serine carboxypeptidase-like (SCPL) acyltransferases. nih.gov The expression of these biosynthetic genes is often tissue-specific and can be induced by elicitors, demonstrating a complex regulatory network that controls the production of triterpenyl acetates. frontiersin.orgnotulaebotanicae.rotandfonline.com

Table 2: Key Enzyme Families in Triterpenoid Acetate Biosynthesis Identified via Omics Approaches

| Enzyme Family | Function in Pathway | Regulation/Expression | Reference |

|---|---|---|---|

| Oxidosqualene Cyclases (OSCs) | Cyclization of 2,3-oxidosqualene (B107256) to form diverse triterpene skeletons (e.g., isobauerenol). | Often tissue-specific expression; key determinant of structural diversity. | mdpi.comfrontiersin.org |

| Cytochrome P450s (CYP450s) | Oxidative modifications (e.g., hydroxylation, oxidation) of the triterpene backbone. | Expression is often coordinated with other pathway genes and induced by stress or elicitors. | frontiersin.orgfrontiersin.org |

| Acyltransferases (ACTs) | Transfer of an acetyl group from acetyl-CoA to the triterpene alcohol, forming the final acetate ester. | Includes members of the BAHD and SCPL families; crucial for the final diversification step. | frontiersin.orgnih.gov |

| UDP-Glycosyltransferases (UGTs) | Glycosylation of the triterpene scaffold, often competing with or preceding acylation to form saponins. | Expression patterns often correlate with saponin (B1150181) accumulation. | frontiersin.orgfrontiersin.org |

Advanced Conceptual Models of Triterpenyl Acetate Biological Function and Evolution

The immense structural diversity of triterpenoids, with over 20,000 known structures, is not random but rather the product of continuous evolutionary pressure. nih.gov The evolution of triterpenyl acetates can be understood through models of gene duplication, functional divergence, and metabolic pathway organization.

The evolutionary journey of triterpenoids begins with the expansion and diversification of the oxidosqualene cyclase (OSC) gene family. frontiersin.orgtandfonline.com Gene duplication events followed by neofunctionalization or subfunctionalization have allowed plants to create a vast array of over 100 different triterpene skeletons from a single precursor, 2,3-oxidosqualene. frontiersin.orgfrontiersin.org This represents a classic case of divergent evolution, providing a rich chemical canvas for further modification.

Subsequent "decorating" enzymes, including acyltransferases, have also undergone extensive evolution. The ability to acetylate a triterpene can significantly alter its properties, for example, by increasing its lipophilicity or enhancing its bioactivity against pathogens. frontiersin.org This provides a direct selective advantage, driving the recurrent and often convergent evolution of specific acyltransferase activities across different plant lineages. frontiersin.orghebmu.edu.cn Plants that evolved the ability to synthesize more effective chemical defenses would have had a greater chance of survival and reproduction, a concept central to plant-herbivore coevolutionary theories like the "escape and radiation" hypothesis.

The organization of biosynthetic genes into metabolic gene clusters is another key evolutionary innovation. nih.govfrontiersin.org By grouping the genes for an entire pathway together on a chromosome, the plant ensures their co-inheritance and facilitates their co-regulation. frontiersin.org This prevents the accumulation of potentially toxic intermediate compounds and ensures the stable inheritance of a functional chemical defense pathway. The existence of these clusters in some triterpenoid pathways provides a model for how plants evolve and maintain complex metabolic traits that are crucial for their ecological success. nih.govfrontiersin.org

Future Research Directions and Translational Perspectives

Discovery of Untapped Natural Sources and Biodiversity Exploration

Isobauerenyl acetate (B1210297), a pentacyclic triterpenoid (B12794562), has been identified in a limited number of plant species, suggesting that a vast, untapped reservoir may exist in global biodiversity. Triterpenyl acetates are primarily known to be produced by plants in the Asteraceae family. researchgate.net Specifically, isobauerenyl acetate has been reported in species such as Picris hieracioides and has been noted in surveys of plant resources in regions like Nepal. nast.gov.npmdpi.com

Future research will focus on systematic screening of plant biodiversity, particularly within the diverse Asteraceae family, to identify new, high-yielding natural sources of this compound. This exploration is not merely a quantitative search but also a qualitative one, aiming to understand the chemotaxonomic significance of its distribution. The discovery of this compound in different species can provide insights into evolutionary relationships among plants.

Furthermore, these compounds are recognized as valuable biomarkers in paleobotanical studies. Expanding the library of known this compound-producing species will enhance the precision of paleoenvironmental reconstructions by linking the presence of this stable molecule in geological records to specific plant lineages.

Biotechnological Production and Metabolic Engineering for Sustainable Sourcing

The traditional method of obtaining triterpenoids by extraction from plant sources is often inefficient and unsustainable due to low yields and slow plant growth. nih.govnih.gov A promising and environmentally friendly alternative is the biotechnological production of these complex molecules using engineered microorganisms. nih.gov

Metabolic engineering of microbial "cell factories," such as the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, presents a frontier for the sustainable sourcing of this compound. nih.gov S. cerevisiae is a particularly suitable host because of its industrial robustness and its native mevalonate (B85504) (MVA) pathway, which produces the necessary precursors for triterpenoid synthesis. nih.govpnas.org

The core strategy involves genetically modifying the microbe to express the specific enzymes required for the this compound biosynthetic pathway. This begins with the cyclization of the precursor 2,3-oxidosqualene (B107256) by an oxidosqualene cyclase (OSC) to form the isobauerenol (B1672216) backbone, followed by an acetylation step catalyzed by an acyltransferase (AT). nih.gov

Future research will concentrate on the following key areas:

Pathway Elucidation and Enzyme Discovery: Identifying and characterizing the specific OSC and AT enzymes from natural plant sources responsible for this compound synthesis.

Host Strain Optimization: Engineering the microbial host to enhance the flux of precursors toward the target molecule. This includes upregulating key enzymes in the MVA pathway and downregulating competing pathways, such as those for sterol biosynthesis. pnas.org

Process Optimization: Developing efficient fermentation and downstream processing techniques to maximize yield and purity, making production economically viable.

| Engineering Strategy | Target | Rationale |

| Pathway Introduction | Heterologous expression of plant OSC and AT genes | Introduce the biosynthetic capability for this compound into the microbial host. |

| Precursor Supply Enhancement | Overexpression of MVA pathway enzymes (e.g., tHMGR) | Increase the intracellular pool of the precursor 2,3-oxidosqualene to boost production. pnas.org |

| Competing Pathway Reduction | Downregulation of sterol biosynthesis genes (e.g., ERG1) | Divert metabolic flux from essential processes towards the production of the desired triterpenoid. |

| Sustainable Feedstock Utilization | Engineering microbes to utilize alternative carbon sources like acetate | Reduce reliance on glucose and lower production costs by using waste-derived feedstocks. researchgate.netnih.gov |

Development of Advanced Analytical Methods for Trace Analysis and In Situ Monitoring

The ability to detect and quantify this compound at very low concentrations is crucial for both biodiversity screening and monitoring biotechnological production. Gas chromatography-mass spectrometry (GC-MS) is a well-established method for identifying and quantifying triterpenyl acetates in environmental samples like soils. core.ac.ukresearchgate.net However, future research demands more advanced and sensitive analytical techniques.

For biotechnological applications, non-invasive, real-time monitoring of intracellular production is a significant goal. nih.gov This allows for dynamic optimization of fermentation conditions without disrupting the cells. Advanced microscopy techniques are emerging as powerful tools for this purpose.

Coherent Anti-Stokes Raman Scattering (CARS) and Second-Harmonic-Generation (SHG) Microscopy: These nonlinear microscopy techniques have been demonstrated to detect and monitor the accumulation of triterpenoids inside living yeast cells. nih.govfrontiersin.org The SHG signal, in particular, correlates with the presence of crystalline or aggregated triterpenoids, offering a way to visualize product formation as it happens. frontiersin.org

The development of these methods will provide high-resolution data on product synthesis and localization, which is invaluable for rational metabolic engineering and process control. nih.govresearchgate.net

| Analytical Method | Application | Key Advantage |

| GC-MS | Quantification in environmental and biological extracts | High sensitivity and structural confirmation for trace analysis. core.ac.uk |

| CARS/SHG Microscopy | Real-time monitoring of intracellular production in microbes | Non-invasive, provides spatial and temporal data on product accumulation. nih.govfrontiersin.org |

| ISPE | Enhanced production and simplified downstream processing | Prevents feedback inhibition and toxicity by removing the product from the cells during fermentation. nih.gov |

Interdisciplinary Research Integrating Ecological, Biogeochemical, and Earth Sciences

This compound and related triterpenyl acetates are more than just plant metabolites; they are molecular fossils that carry specific ecological information. Their chemical stability allows them to persist in soils and sediments for thousands of years, making them powerful biomarkers for paleoenvironmental studies. researchgate.net

Future research will increasingly integrate several scientific disciplines to leverage the information encoded in this molecule:

Paleoecology and Paleoclimatology: Triterpenyl acetates are often specific to certain plant families like Asteraceae. researchgate.net The presence of this compound in sediment cores can serve as a specific biomarker for the past presence of its source plants, such as Picris hieracioides. mdpi.com This allows for detailed reconstructions of past vegetation, land use (e.g., the development of pastures or open habitats), and human impact on landscapes. researchgate.netmdpi.comcore.ac.uk

Biogeochemistry: Studying the fate of this compound as it moves from the plant into the soil and eventually into sedimentary archives provides insights into carbon cycling and the preservation of organic matter in the geosphere.

Chemotaxonomy: Correlating the distribution of this compound with the genetic data of plants can refine our understanding of plant evolution and the development of chemical defenses.

This interdisciplinary approach, combining organic geochemistry, botany, ecology, and geology, is essential for deciphering the stories locked within environmental archives, where this compound acts as a molecular key. mdpi.comcore.ac.uk

Q & A

Q. How can Isobauerenyl acetate be isolated and purified from natural sources like Forsythia suspensa?

- Methodological Answer : this compound, a triterpenoid, is typically isolated via solvent extraction followed by chromatographic purification.

Extraction : Use ethanol or methanol for initial extraction, leveraging the compound’s solubility in polar solvents.

Fractionation : Employ liquid-liquid partitioning (e.g., ethyl acetate/water) to enrich triterpenoid fractions.

Purification : Utilize column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate). Final purification may require preparative HPLC with C18 columns and UV detection (λ = 210–254 nm) .

- Key Data :

| Source Plant | Solvent System (Column Chromatography) | Purity Validation |

|---|---|---|

| Forsythia suspensa | Hexane:EtOAc (8:2 to 6:4) | NMR, HPLC (>95%) |

Q. What spectroscopic and analytical methods confirm the structural identity of this compound?

- Methodological Answer : Structural elucidation involves:

- 1D/2D NMR : Assign protons and carbons via , , HSQC, and HMBC spectra to confirm acetyl and triterpene backbone connectivity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHO) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve stereochemistry .

- Cross-reference with databases (e.g., NIST Chemistry WebBook) for spectral matching .

Advanced Research Questions

Q. How to design a study investigating this compound’s pharmacological mechanisms (e.g., anti-inflammatory effects)?

- Methodological Answer :

- In Vitro Assays :

- COX-1/2 Inhibition : Use ELISA to measure prostaglandin E2 (PGE2) suppression in macrophage cells (e.g., RAW 264.7) .

- NF-κB Pathway Analysis : Luciferase reporter assays to assess transcriptional activity.

- In Vivo Models :

- Carrageenan-Induced Paw Edema : Administer this compound (10–50 mg/kg, oral) and measure edema reduction over 6h .

- Controls : Include positive controls (e.g., indomethacin) and vehicle groups. Ensure blinding and randomization .

Q. What experimental approaches address contradictions in reported bioactivities of this compound?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Validate compound purity via HPLC and quantitative NMR (qNMR) .

- Dose-Response Discrepancies : Conduct meta-analysis of existing data to identify EC trends.

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., MAPK/ERK) .

- Synergistic Effects : Test this compound in combination with other Forsythia compounds (e.g., forsythin) using isobolographic analysis .

Q. How can synthetic routes for this compound be optimized for scalability and yield?

- Methodological Answer :

- Retrosynthetic Analysis : Divide the molecule into triterpene backbone (e.g., lanostane-type) and acetyl moiety.

- Key Steps :

Backbone Synthesis : Biocatalytic cyclization of squalene oxide via engineered lanosterol synthase.

Acetylation : Selective O-acetylation using acetic anhydride under mild basic conditions (pyridine catalyst).

- Analytical Validation : Monitor reaction progress via TLC and optimize catalyst loading (e.g., 10 mol% DMAP) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s cytotoxicity in cancer cell lines?

- Methodological Answer :

- Standardize Assay Conditions :

| Variable | Recommended Standardization |

|---|---|

| Cell Line | Use ATCC-validated lines (e.g., MCF-7, HepG2). |

| Exposure Time | 24–48h treatments with daily medium refreshment. |

- Mechanistic Profiling : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) .

- Cross-Laboratory Validation : Share samples between labs to control for reagent batch effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.